Methyl 2-cyclobutyloxazole-4-carboxylate
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Overview
Description
Methyl 2-cyclobutyloxazole-4-carboxylate: is a heterocyclic compound that features an oxazole ring fused with a cyclobutyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclobutyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with an appropriate oxazole precursor in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclobutyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced oxazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 2-cyclobutyloxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 2-cyclobutyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed bioactivity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Methyl 2-cyclobutyloxazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 2-bromothiazole-4-carboxylate: Similar in structure but contains a thiazole ring instead of an oxazole ring.
Ethyl 2-substituted-4-methylthiazole-5-carboxylates: These compounds have a thiazole ring and are used in different contexts, such as pharmaceuticals and agrochemicals.
Macrooxazoles: These are oxazole derivatives with different substituents and have been studied for their antimicrobial and cytotoxic activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from other similar compounds .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 2-cyclobutyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-12-9(11)7-5-13-8(10-7)6-3-2-4-6/h5-6H,2-4H2,1H3 |
InChI Key |
FUGNPECSLPTTQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC(=N1)C2CCC2 |
Origin of Product |
United States |
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